(+)-trans-Carveol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-trans-Carveol is a natural compound that is commonly found in essential oils of various plants, including spearmint, caraway, and dill. This compound has been widely studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory, analgesic, and antioxidant agent.
Scientific Research Applications
Catalytic Conversion and Isomerization
H- and Fe-modified Zeolite Beta Catalysts : This study demonstrates the use of modified zeolite beta for the selective preparation of trans-carveol from α-pinene oxide. Trans-carveol is valuable in perfumes, food flavors, and as a pharmaceutical substance in chemoprevention of mammary carcinogenesis (Štekrová et al., 2015).
Sustainable Isomerization Method : A study highlights the development of a sustainable, metal-free method for isomerization of α-pinene oxide to trans-carveol using a formic acid/aniline system at room temperature (Ravi et al., 2021).
Enantio- and Diastereoselectivity : Research on the biotransformation of trans-carveol by Euglena gracilis Z shows enantio- and diastereoselectivity, important for pharmacological applications (Noma & Asakawa, 1992).
Ce-modified Mesoporous Materials : Another study explored Ce-modified mesoporous silica materials for the selective preparation of trans-carveol, emphasizing the importance of solvent basicity and catalyst morphology (Štekrová et al., 2013).
Biotransformation and Microbial Applications
Rhodococcus erythropolis and Cell Viability : This research shows how Rhodococcus erythropolis DCL14's carveol dehydrogenase activity can be utilized for the oxidation of trans-carveol to carvone, focusing on maintaining cell viability (Carvalho & Fonseca, 2002).
Toluene-Grown Rhodococcus opacus PWD4 Cells : The study demonstrates the potential of Rhodococcus opacus PWD4 cells, grown on toluene, to hydroxylate d-limonene to trans-carveol, highlighting the role of toluene-degrading enzymes in this process (Duetz et al., 2001).
Pharmacological and Chemical Properties
Protective Effects Against Acetaminophen-Induced Hepatotoxicity : Carveol is shown to have protective effects in liver injury by boosting endogenous antioxidant mechanisms, highlighting its pharmacological relevance (Rahman et al., 2021).
Antidiabetic Potential Evaluation : Carveol has been computationally and pharmacologically evaluated for its antidiabetic potential, revealing its efficacy in inhibiting alpha-amylase activity and improving glucose tolerance in diabetic models (Ahmed et al., 2020).
properties
CAS RN |
18383-51-2 |
---|---|
Product Name |
(+)-trans-Carveol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10+/m0/s1 |
InChI Key |
BAVONGHXFVOKBV-VHSXEESVSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C[C@H]1O)C(=C)C |
SMILES |
CC1=CCC(CC1O)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1O)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.